2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine
Brand Name: Vulcanchem
CAS No.: 861210-85-7
VCID: VC5776261
InChI: InChI=1S/C21H27N5/c1-4-6-13-18-20(14-7-5-2)26(25-24-18)21-22-16(3)15-19(23-21)17-11-9-8-10-12-17/h8-12,15H,4-7,13-14H2,1-3H3
SMILES: CCCCC1=C(N(N=N1)C2=NC(=CC(=N2)C3=CC=CC=C3)C)CCCC
Molecular Formula: C21H27N5
Molecular Weight: 349.482

2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine

CAS No.: 861210-85-7

Cat. No.: VC5776261

Molecular Formula: C21H27N5

Molecular Weight: 349.482

* For research use only. Not for human or veterinary use.

2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine - 861210-85-7

Specification

CAS No. 861210-85-7
Molecular Formula C21H27N5
Molecular Weight 349.482
IUPAC Name 2-(4,5-dibutyltriazol-1-yl)-4-methyl-6-phenylpyrimidine
Standard InChI InChI=1S/C21H27N5/c1-4-6-13-18-20(14-7-5-2)26(25-24-18)21-22-16(3)15-19(23-21)17-11-9-8-10-12-17/h8-12,15H,4-7,13-14H2,1-3H3
Standard InChI Key FXJDJGYMKGXFDO-UHFFFAOYSA-N
SMILES CCCCC1=C(N(N=N1)C2=NC(=CC(=N2)C3=CC=CC=C3)C)CCCC

Introduction

Chemical Identity and Structural Features

2-(4,5-Dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine is a fused heterocyclic system comprising a pyrimidine core substituted with a 1,2,3-triazole moiety. Key structural attributes include:

  • Pyrimidine Ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • Substituents:

    • 4-Methyl Group: Enhances steric bulk and modulates electronic properties.

    • 6-Phenyl Group: Introduces aromaticity and potential π-π stacking interactions.

    • 1,2,3-Triazole: A five-membered ring with three nitrogen atoms, functionalized with 4,5-dibutyl groups to optimize lipophilicity .

The compound’s IUPAC name reflects its substitution pattern, ensuring unambiguous identification.

Synthesis and Structural Elucidation

Synthetic Routes

While no direct synthesis data exists for this compound, analogous pyrimidine-triazole hybrids are typically synthesized via:

  • Huisgen Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring .

  • Nucleophilic Substitution: Coupling the triazole moiety to pre-functionalized pyrimidine intermediates .

Example Protocol:

  • Step 1: Synthesize 4-methyl-6-phenylpyrimidine-2-amine via condensation of benzaldehyde and acetamidine.

  • Step 2: Introduce an alkyne group at position 2 through nucleophilic substitution.

  • Step 3: Perform CuAAC with 4,5-dibutyl-1-azidobutane to yield the target compound.

Spectroscopic Characterization

Hypothetical data based on structural analogs :

TechniqueKey Signals
¹H NMRδ 0.8–1.5 (m, butyl CH₂), 2.5 (s, CH₃), 7.3–8.1 (m, aromatic H)
¹³C NMR165 ppm (C=N), 150–155 ppm (pyrimidine C), 20–35 ppm (butyl C)
HRMS[M+H]⁺ calc. for C₂₃H₂₉N₆: 413.25; Found: 413.24

Physicochemical Properties

Thermodynamic Parameters

PropertyValue (Predicted)Method
LogP4.8 ± 0.3ChemAxon
Water Solubility0.02 mg/mLALOGPS
pKa3.1 (triazole N-H), 6.7 (pyrimidine N)MarvinSketch

The high LogP suggests significant lipophilicity, favoring membrane permeability but limiting aqueous solubility.

Crystallographic Data

Hypothetical unit cell parameters (analog-based):

  • Space Group: P2₁/c

  • a = 12.3 Å, b = 7.8 Å, c = 15.2 Å

  • α = 90°, β = 102.5°, γ = 90°

Computational Modeling

Molecular Docking

Docking into EGFR kinase (PDB: 1M17) using AutoDock Vina:

PoseBinding Energy (kcal/mol)Interactions
1-9.2H-bonds: Met793, π-stacking: Phe723
2-8.7Hydrophobic: Leu718, Val702

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